molecular formula C18H21N5O2 B10984643 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide

Cat. No.: B10984643
M. Wt: 339.4 g/mol
InChI Key: LAVJTMGAQVXZNF-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. The structure includes a 6-methoxy substitution on the pyridazine ring and a phenethylamide side chain.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C18H21N5O2/c1-25-18-11-10-16-21-20-15(23(16)22-18)8-5-9-17(24)19-13-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3,(H,19,24)

InChI Key

LAVJTMGAQVXZNF-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NCCC3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is through a series of chemical reactions, including cyclization and amide formation.

    Reaction Conditions: Specific reaction conditions vary, but they typically involve reagents like triazoles, pyridazines, and amine derivatives.

    Industrial Production: Although not widely produced industrially, research laboratories synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example

      Major Products: These reactions yield diverse products, such as derivatives with altered pharmacological properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: It may serve as a probe in biological studies, targeting specific receptors or pathways.

      Medicine: Investigations explore its potential as an anticonvulsant, anti-inflammatory, or anticancer agent.

      Industry: Limited industrial applications, but its unique structure inspires further exploration.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes.

      Pathways: It may modulate signaling pathways related to inflammation, cell growth, or neurotransmission.

  • Comparison with Similar Compounds

    Core Modifications and Substituent Effects

    The triazolo-pyridazine scaffold is highly versatile. Below is a comparison with structurally related derivatives:

    Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
    Target Compound 6-OCH₃ (pyridazine), N-(2-phenylethyl) C₁₈H₂₀N₆O₂ Limited data; inferred stability via methoxy group
    4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide 6-OCH₃, N-(4-pyridinyl-thiazolyl) C₁₈H₁₇N₇O₂S Higher polarity (S inclusion); potential kinase inhibition
    6-Methyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine derivatives 6-CH₃, aryl/heteroaryl amines Variable Antimicrobial activity (IC₅₀: 5–20 μM)
    6-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (23) 6-C₂H₅, N-(4-OCH₃-phenethyl) C₁₈H₂₂N₆O Cytotoxicity (Hep cell line, IC₅₀: ~10 μM)

    Key Observations :

    • Methoxy vs.
    • Side Chain Variations: The phenethylamide group in the target compound may confer improved blood-brain barrier penetration compared to pyridinyl-thiazolyl or morpholinoethyl substituents .

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